2-{(5E)-5-[2-(benzyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide
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Overview
Description
2-{(5E)-5-[2-(benzyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzyloxybenzylidene moiety, and an acetamide group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(5E)-5-[2-(benzyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of Thiazolidinone Ring: The thiazolidinone ring is synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.
Introduction of Benzyloxybenzylidene Moiety: The benzyloxybenzylidene group is introduced through a condensation reaction between the thiazolidinone intermediate and a benzyloxybenzaldehyde derivative.
Acetamide Group Addition: The final step involves the acylation of the thiazolidinone intermediate with 3-methylphenylacetyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{(5E)-5-[2-(benzyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an inhibitor of certain enzymes and as a modulator of biological pathways.
Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It may be used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{(5E)-5-[2-(benzyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-{(5E)-5-[2-(benzyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide: Similar structure with a different position of the methyl group.
2-{(5E)-5-[2-(benzyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-chlorophenyl)acetamide: Similar structure with a chlorine substituent instead of a methyl group.
Uniqueness
The uniqueness of 2-{(5E)-5-[2-(benzyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide lies in its specific combination of functional groups and its potential biological activities. The presence of the benzyloxybenzylidene moiety and the thiazolidinone ring contributes to its distinct chemical properties and reactivity.
Properties
Molecular Formula |
C26H22N2O4S |
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Molecular Weight |
458.5 g/mol |
IUPAC Name |
2-[(5E)-2,4-dioxo-5-[(2-phenylmethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C26H22N2O4S/c1-18-8-7-12-21(14-18)27-24(29)16-28-25(30)23(33-26(28)31)15-20-11-5-6-13-22(20)32-17-19-9-3-2-4-10-19/h2-15H,16-17H2,1H3,(H,27,29)/b23-15+ |
InChI Key |
SOKILLOPRIOTOO-HZHRSRAPSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=CC=C3OCC4=CC=CC=C4)/SC2=O |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC=CC=C3OCC4=CC=CC=C4)SC2=O |
Origin of Product |
United States |
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